
4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide" is a fluorinated triazine derivative. Fluorinated compounds are of significant interest due to their unique properties and applications in various fields, including drug discovery. The presence of fluorine atoms in a molecule can greatly influence its biological activity, stability, and membrane permeability .
Synthesis Analysis
The synthesis of fluorinated triazines is not directly described in the provided papers. However, the synthesis of related fluorine/phosphorus-substituted triazines has been achieved through reactions such as Wittig's reaction, followed by various transformations including alkylation and oxidation . Similarly, the preparation of aryl imidazolyl sulfides and sulfones, which are structurally related to triazines, involves the displacement of fluoride and subsequent oxidation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic investigations are common techniques used to analyze the molecular structure of fluorinated compounds. For instance, Density Functional Theory (DFT) has been employed to obtain molecular structural parameters and vibrational frequencies of related compounds . Such techniques could be used to analyze the molecular structure of "4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide" to predict its reactivity and properties.
Chemical Reactions Analysis
The reactivity of fluorinated triazines can be inferred from related compounds. For example, phenylsulfur trifluorides have been used as deoxofluorinating agents, converting various functional groups to fluorinated analogs with high yields and stereoselectivity . Similarly, fluoromethylated products have been synthesized using electrophilic monofluoromethylating reagents . These reactions highlight the potential reactivity of fluorinated triazines in forming new bonds and introducing fluorine atoms into organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated triazines can be quite diverse. For example, the stability of sulfenic acids derived from triazines has been studied, revealing that they can form stable crystalline solids with specific intermolecular hydrogen bonding patterns . The introduction of fluorine atoms often leads to increased thermal stability and resistance to hydrolysis . Additionally, the antimicrobial activity of fluorinated triazines has been evaluated, with some compounds showing significant activity against bacteria and fungi . The presence of fluorine can also enhance the antioxidant properties of compounds, as seen in fluorine-substituted α-aminophosphonic acids .
Applications De Recherche Scientifique
Synthesis and Biological Activity
4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide and its derivatives are primarily studied for their synthesis and potential biological activities. These compounds have been synthesized through various chemical reactions and tested for their biological properties. For instance:
- Molluscicidal Agents : Certain derivatives have been evaluated for molluscicidal activity against snails responsible for Bilharziasis diseases (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
- Antibacterial Agents : Some fluorine-containing derivatives have shown promise as antibacterial agents, with specific compounds demonstrating significant activity against various bacterial strains (Holla, Bhat, & Shetty, 2003).
- Antimicrobial Properties : New fluorinated amino-heterocyclic compounds bearing the triazin-3-yl moiety have been synthesized and evaluated for their antimicrobial activities. Compounds containing both nitro and fluorine elements exhibited high activity (Bawazir & Abdel-Rahman, 2018).
Pharmacological Potential
These compounds have also been explored for their potential pharmacological applications, including:
- Anti-HIV and Anticancer Activities : Certain fluorine-substituted 1,2,4-triazinones have been tested as potential anti-HIV-1 and CDK2 inhibitors, with some compounds showing promising results in both anti-HIV activity and CDK2 inhibition, indicating potential dual anti-HIV and anticancer properties (Makki, Abdel-Rahman, & Khan, 2014).
- Antifungal Activities : New fully fluorinated heterobicyclic nitrogen systems containing 1,2,4-triazine moiety have been synthesized and exhibited good to moderate antifungal activities (Ali, 2018).
Spin Transition and Molecular Properties
The compounds have also been studied for their unique physical properties:
- Spin Transition : 1-Phenyl-3-trifluoromethyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl demonstrates a unique spin transition, marking it as an interesting subject of study in the field of magnetic materials (Constantinides et al., 2014).
Orientations Futures
The future directions for research on this compound would likely depend on its intended application. For example, if it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in biological models. If it’s being studied for its chemical properties, future research might focus on exploring its reactivity under various conditions .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)sulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4N3S/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZCWSCZEXZRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

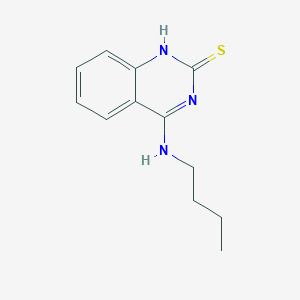
![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)
![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B3012311.png)


![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)
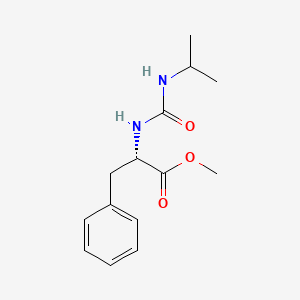

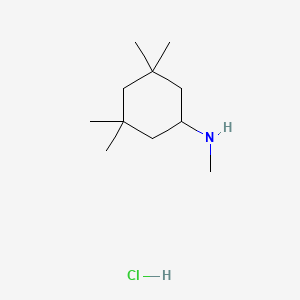
![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)
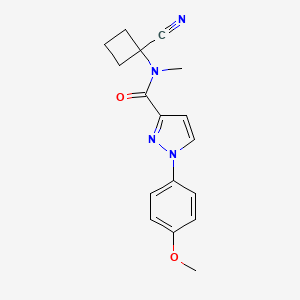
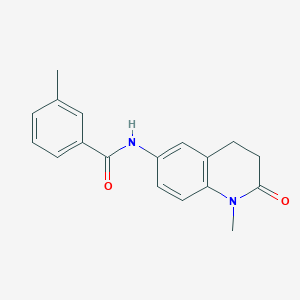
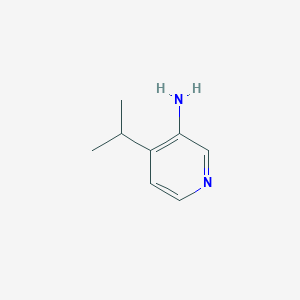
![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)